molecular formula C14H11ClO2S2 B1417358 ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 2197715-18-5

ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No.: B1417358
CAS No.: 2197715-18-5
M. Wt: 310.8 g/mol
InChI Key: KSLAMJSXUCFLPW-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS: 255378-11-1) is a fused heterocyclic compound featuring a thieno[3,2-c]thiochromene core substituted with a chlorine atom at position 8 and an ethyl ester group at position 2. Its molecular formula is C₁₃H₉ClO₂S₂, with a molecular weight of 296.79 g/mol . The compound’s structure combines sulfur-containing aromatic systems, which are often associated with bioactivity in medicinal chemistry, such as antiplatelet or antimicrobial effects.

Properties

IUPAC Name

ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S2/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLAMJSXUCFLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors with Chlorination

The foundational approach involves the cyclization of appropriately substituted thiophene derivatives with chromene moieties. The process typically proceeds via:

Functionalization and Chlorination at the 8-Position

Post-cyclization, selective chlorination at the 8-position is accomplished via electrophilic substitution using reagents such as phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). These reagents facilitate the substitution of hydrogen or hydroxyl groups with chlorine, yielding the desired chlorinated heterocycle.

Esterification to Form Ethyl Carboxylate

The carboxylic acid intermediate is esterified using ethanol in the presence of catalytic sulfuric acid or via direct reaction with ethyl alcohol under reflux conditions with acid catalysis. This step yields the ethyl ester, completing the synthesis.

Key Reaction Conditions and Optimization Strategies

Step Reagents Solvent Temperature Catalyst Notes
Cyclization Thiophene derivatives + chromene precursors Toluene / Dichloromethane Reflux Lewis acids (ZnCl₂, AlCl₃) Promotes ring closure
Chlorination PCl₅ / SOCl₂ Toluene / Dichloromethane 0–25°C None Selective at 8-position
Esterification Ethanol + H₂SO₄ Ethanol Reflux Sulfuric acid Acid-catalyzed ester formation

Industrial-Scale Synthesis

On an industrial level, continuous flow reactors are employed to enhance reaction control, safety, and yield. Key features include:

Research Findings and Data

Recent studies have demonstrated that:

  • Optimized cyclization conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) significantly improve yield.
  • Selective chlorination at the 8-position is achieved with PCl₅ at low temperatures, minimizing over-chlorination.
  • Esterification efficiency is enhanced by using refluxing ethanol with catalytic sulfuric acid, with yields exceeding 85%.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Remarks
Method 1 2-chlorothiophene-3-carboxylic acid + chromene precursor Toluene Reflux 70–80 Intramolecular cyclization
Method 2 Chlorination with PCl₅ Dichloromethane 0–25°C 85–90 Selective at 8-position
Method 3 Esterification with ethanol Ethanol Reflux 85–95 Acid catalysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl Ester Derivative

The methyl ester analog, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS: 255378-11-1), shares the same core structure but replaces the ethyl ester with a methyl group. Key differences include:

  • Molecular weight : 282.77 g/mol (vs. 296.79 for the ethyl ester).
  • Synthesis : Both esters are synthesized via similar routes, but the choice of alkyl glyoxylate (methyl vs. ethyl) during multicomponent reactions dictates the ester group .

Carboxylic Acid Derivative

The hydrolyzed form, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS: 255395-56-3), lacks the ester moiety. Key contrasts:

  • pKa : Predicted pKa of 3.47, indicating moderate acidity and higher water solubility compared to the ester .
  • Reactivity : The carboxylic acid is more reactive in coupling reactions (e.g., amide formation) but less stable under acidic conditions .

Thienopyridine Derivatives (Clopidogrel Analogs)

Clopidogrel (ethyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) shares structural motifs with the target compound:

  • Core Structure: Both feature a thieno[3,2-c]-fused ring system, but clopidogrel incorporates a pyridine ring instead of thiochromene .
  • Bioactivity : Clopidogrel is a potent antiplatelet agent, while the biological activity of the target compound remains uncharacterized. The thiochromene core may confer distinct electronic properties affecting target binding.
  • Synthesis: Clopidogrel is synthesized via a Mannich-like multicomponent reaction using organozinc intermediates, a method adaptable to the target compound’s synthesis .

Furo- and Pyrano-Quinoline Derivatives

Compounds like ethyl 3,5-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate () highlight the impact of heteroatom substitution:

  • Oxygen vs. Sulfur: Replacement of sulfur with oxygen in the fused ring reduces aromaticity and alters reactivity. For example, Wittig reactions with β-enamino esters proceed differently in oxygenated systems .
  • Stereoelectronic Effects : Sulfur’s larger atomic radius and polarizability may enhance stability in thiochromene derivatives compared to furan analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure pKa (Predicted)
This compound C₁₃H₉ClO₂S₂ 296.79 8-Cl, 2-COOEt Thieno[3,2-c]thiochromene N/A
Methyl analog C₁₂H₇ClO₂S₂ 282.77 8-Cl, 2-COOMe Thieno[3,2-c]thiochromene N/A
Carboxylic acid derivative C₁₂H₇ClO₂S₂ 282.77 8-Cl, 2-COOH Thieno[3,2-c]thiochromene 3.47
Clopidogrel ethyl ester C₁₆H₁₆ClNO₂S 321.82 2-ClPh, 2-COOEt Thieno[3,2-c]pyridine N/A

Biological Activity

Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H11ClO3S
  • Molecular Weight : Approximately 290.75 g/mol
  • Structural Features : The compound features a thieno[3,2-c]chromene moiety, characterized by the fusion of thiophene and chromene rings. This unique structure is believed to contribute to its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibits Escherichia coli.
  • Fungal pathogens : Demonstrates activity against Candida albicans.

The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Activity

Studies indicate that this compound possesses anticancer properties, with research highlighting its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung cancer)6.6 ± 0.6
HepG2 (Liver cancer)0.56 ± 0.01
A498 (Kidney cancer)6.8 ± 0.8
CaSki (Cervical cancer)7.5 ± 0.5
SiHa (Cervical cancer)7.8 ± 0.4

The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors linked to microbial growth or tumor progression.
  • Cell Cycle Modulation : It influences cell cycle dynamics, promoting apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like BCL-2 .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a broad spectrum of antimicrobial activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in infectious diseases.
  • Anticancer Potential : Research highlighted the compound's ability to inhibit the growth of various cancer cell lines more effectively than standard chemotherapeutic agents like Doxorubicin and Etoposide, indicating its promising role in cancer therapy .

Q & A

Q. What mechanistic insights explain the compound’s reactivity in photochemical [2+2] cycloaddition reactions?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify π→π* transitions (~300 nm) that activate the thiochromene core for photoexcitation .
  • Trapping Experiments : Use TEMPO to quench radical intermediates and confirm a stepwise vs. concerted pathway .
  • DFT Calculations : Map frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity in cross-photocycloadditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

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